Superior Antimicrobial Potency vs. N-Butyl Analogs
In a direct head-to-head study evaluating the impact of N-alkyl substitution on antimicrobial activity, 1-propyl-1H-imidazol-2-amine (represented by the N-propyl imidazole substituent in the compound series) demonstrated significantly greater potency than analogs with N-butyl substitution. The Minimum Inhibitory Concentration (MIC80) value for the N-propyl-containing compound was found to be 13.2 µM, representing a more than 2-fold improvement in potency over the N-butyl analog, which had an MIC80 of 29.6 µM [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC80) against a microbial target |
|---|---|
| Target Compound Data | MIC80 = 13.2 µM |
| Comparator Or Baseline | N-butyl analog (Cmpd #40): MIC80 = 29.6 µM |
| Quantified Difference | 2.2-fold lower MIC80 (more potent) for the N-propyl compound |
| Conditions | Antimicrobial susceptibility assay; data from a representative set of analogs replacing the N-propyl imidazole substituent. |
Why This Matters
This data demonstrates that the propyl substituent is not an arbitrary choice but is specifically linked to superior antimicrobial potency, making 1-propyl-1H-imidazol-2-amine a more promising lead scaffold than its butyl counterpart for anti-infective development programs.
- [1] Bunders, C. A., et al. (2024). Data for a representative set of analogs replacing the N-propyl imidazole substituent. Table 4. View Source
